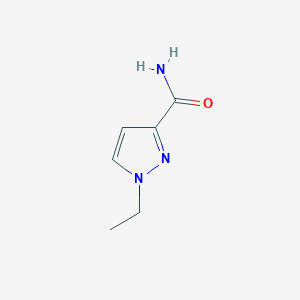

1-ethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-ethyl-1H-pyrazole-3-carboxamide” is a heterocyclic compound . Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .Molecular Structure Analysis

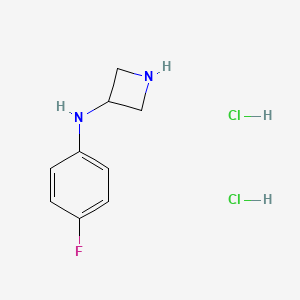

The molecular structure of “1-ethyl-1H-pyrazole-3-carboxamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains an ethyl group and a carboxamide group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .Scientific Research Applications

- Researchers have synthesized novel N-methyl-substituted pyrazole carboxamide derivatives, including compound 16 , which demonstrated significant antiproliferative activity against human cervical cancer cells (HeLa) .

- Although the antifungal activity of pyrazole carboxamides is not as potent as the positive control (carbendazol), certain derivatives, such as 7af , 7bc , and others, displayed remarkable antifungal properties .

- Indole derivatives containing pyrazole moieties have been investigated for their anti-HIV-1 potential. For instance, Kasralikar et al. explored indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies .

- Kim et al. developed a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .

- Gosselin et al. described a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, involving the condensation of 1,3-diketones with arylhydrazines .

Antiproliferative Agents

Antifungal Activity

Anti-HIV-1 Agents

One-Pot Synthesis of Pyrazoles

Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

Other Potential Applications

Mechanism of Action

Target of Action

1-Ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects These activities suggest that the compound interacts with its targets, leading to changes in cellular functions

Biochemical Pathways

Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes

Safety and Hazards

Future Directions

Pyrazole compounds, including “1-ethyl-1H-pyrazole-3-carboxamide”, continue to be an area of active research due to their wide range of biological activities. Future research may focus on further optimizing the synthesis of these compounds and exploring their potential applications in medicine and other fields .

properties

IUPAC Name |

1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXGKZWDMDQKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)

![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)

![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)